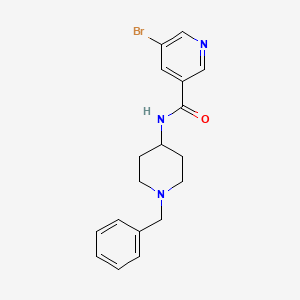![molecular formula C23H27N3O B10806765 (E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide](/img/structure/B10806765.png)
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide is a synthetic organic compound characterized by its adamantyl and quinoxaline moieties. The adamantyl group is known for its rigidity and bulkiness, while the quinoxaline ring is a heterocyclic aromatic compound. This combination imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Synthesis of the Quinoxaline Derivative: The quinoxaline ring is synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Coupling Reaction: The adamantyl intermediate is then coupled with the quinoxaline derivative through a condensation reaction, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoxaline ring to a dihydroquinoxaline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The quinoxaline ring can participate in π-π interactions and hydrogen bonding, further modulating its biological activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.
Adamantane derivatives: Compounds with the adamantyl moiety, known for their stability and unique properties.
Quinoxaline derivatives: Compounds with the quinoxaline ring, widely studied for their biological activities.
Uniqueness
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide is unique due to the combination of the adamantyl and quinoxaline moieties, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(E)-N-[1-(1-adamantyl)ethyl]-3-quinoxalin-2-ylprop-2-enamide |
InChI |
InChI=1S/C23H27N3O/c1-15(23-11-16-8-17(12-23)10-18(9-16)13-23)25-22(27)7-6-19-14-24-20-4-2-3-5-21(20)26-19/h2-7,14-18H,8-13H2,1H3,(H,25,27)/b7-6+ |
InChI Key |
CZBLHNOMJXRUMF-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)/C=C/C4=NC5=CC=CC=C5N=C4 |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C=CC4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B10806691.png)
![[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B10806697.png)
![3,4-difluoro-N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B10806700.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B10806710.png)

![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B10806732.png)
![1-[3-[(5-Piperidin-1-ylsulfonylpyridin-2-yl)amino]propyl]pyrrolidin-2-one](/img/structure/B10806740.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B10806741.png)

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 5-methylthiophene-2-carboxylate](/img/structure/B10806756.png)
![1-(2,3-Dihydroindol-1-yl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]propan-1-one](/img/structure/B10806758.png)
![1-Methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine](/img/structure/B10806770.png)
![[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10806772.png)
![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B10806778.png)
